2-Benzyl-4-fluoro-1,2,3,4-tetrahydroisoquinoline
Overview
Description
2-Benzyl-4-fluoro-1,2,3,4-tetrahydroisoquinoline is a compound with the molecular formula C16H16FN . It is a type of tetrahydroisoquinoline, a large group of natural products .
Synthesis Analysis
The synthesis of 1,2,3,4-tetrahydroisoquinolines (THIQ) involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as POCl3, P2O5, ZnCl2 to generate 3,4-dihydro isoquinoline derivatives . A two-step procedure that includes an initial regioselective intermolecular hydroaminoalkylation of ortho-chlorostyrenes with N-methylanilines and a subsequent intramolecular Buchwald–Hartwig amination gives direct access to 1,2,3,4-tetrahydroquinolines .Molecular Structure Analysis
The molecular structure of this compound consists of a benzyl group, a fluorine atom, and a tetrahydroisoquinoline group .Chemical Reactions Analysis
The chemical reactions involving 1,2,3,4-tetrahydroisoquinolines are diverse. For example, the hydroaminoalkylation reaction of the ortho-chlorostyrenes is catalyzed by a 2,6-bis (phenylamino)pyridinato titanium complex which delivers the linear regioisomers with high selectivities .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include its molecular formula (C16H16FN), average mass (241.303 Da), and monoisotopic mass (241.126678 Da) .Mechanism of Action
Target of Action
It’s known that 1,2,3,4-tetrahydroisoquinolines (thiqs), a class of compounds to which our compound belongs, exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
Mode of Action
Thiqs, in general, are known to interact with their targets in a manner that leads to a variety of biological activities . More research is needed to elucidate the exact interactions of this compound with its targets.
Biochemical Pathways
Thiqs are known to influence various biochemical pathways, leading to their diverse biological activities .
Result of Action
Thiqs are known to exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
Future Directions
The future directions in the research of 1,2,3,4-tetrahydroisoquinolines could involve the development of new synthetic approaches towards this class of compounds due to their pharmacological relevance . Additionally, further studies could focus on the biological potential of THIQ analogs, their structural–activity relationship (SAR), and their mechanism of action .
Biochemical Analysis
Biochemical Properties
2-Benzyl-4-fluoro-1,2,3,4-tetrahydroisoquinoline, like other THIQ based compounds, exerts diverse biological activities against various infective pathogens and neurodegenerative disorders
Cellular Effects
The cellular effects of this compound are not fully understood yet. Thiq based compounds are known to have significant impacts on cell function, including effects on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound is not fully known. Thiq based compounds are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
2-benzyl-4-fluoro-3,4-dihydro-1H-isoquinoline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FN/c17-16-12-18(10-13-6-2-1-3-7-13)11-14-8-4-5-9-15(14)16/h1-9,16H,10-12H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWVIVWYOXWQYAM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=CC=CC=C2CN1CC3=CC=CC=C3)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FN | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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